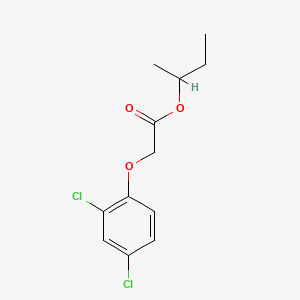

butan-2-yl 2-(2,4-dichlorophenoxy)acetate

Description

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. The compound features a branched butan-2-yl (sec-butyl) ester group linked to the phenoxyacetic acid backbone, with chlorine substitutions at the 2- and 4-positions of the aromatic ring. This structural modification enhances lipophilicity compared to the parent acid, improving its absorption into plant tissues .

Properties

IUPAC Name |

butan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-8(2)17-12(15)7-16-11-5-4-9(13)6-10(11)14/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVPYVMHXYPBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60916714 | |

| Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-79-1 | |

| Record name | 1-Methylpropyl 2-(2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl (2,4-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60916714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and butan-2-ol.

Oxidation: Corresponding carboxylic acids and alcohols.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Properties

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate acts as a systemic herbicide, meaning it is absorbed through the foliage and translocated throughout the plant. This property allows it to effectively target and eliminate unwanted vegetation without harming the crops that are tolerant to its effects.

Case Study: Efficacy in Crop Protection

A study conducted on the application of 2,4-D derivatives in soybean cultivation demonstrated that the use of this compound resulted in significant weed suppression compared to untreated plots. The results indicated a reduction in weed biomass by up to 75% within two weeks post-application, showcasing its effectiveness as a pre-emergent and post-emergent herbicide .

1.2 Application Methods

The compound is typically applied via:

- Foliar Spray : Direct application on leaves for immediate absorption.

- Soil Application : Incorporated into the soil where it can be absorbed by weed roots.

Environmental Impact and Safety

2.1 Toxicological Profile

While this compound is effective against weeds, it possesses certain toxicological properties that necessitate careful handling. Studies have shown that exposure can lead to respiratory issues and skin irritation in humans .

Table 1: Toxicological Data Summary

| Property | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 500 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

| Carcinogenic Potential | Not classified |

2.2 Environmental Persistence

Research indicates that this compound has moderate persistence in soil and water systems, leading to potential bioaccumulation in aquatic organisms if not managed properly .

Regulatory Status

This compound is regulated under various agricultural guidelines due to its herbicidal nature. It is included in lists of approved pesticides for specific crops but requires adherence to application limits to mitigate environmental impact.

Future Research Directions

Future studies are focusing on:

- Resistance Management : Investigating the potential for weed resistance development against this compound.

- Biodegradation Pathways : Understanding how this compound breaks down in different environmental conditions to enhance safety profiles.

Mechanism of Action

The mechanism of action of butan-2-yl 2-(2,4-dichlorophenoxy)acetate involves its conversion to 2,4-dichlorophenoxyacetic acid in plants. This acid mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Toxicity and Environmental Fate

- Toxicity: Esters generally exhibit lower acute toxicity than 2,4-D acid but pose chronic risks due to bioaccumulation. For example, 2-(2,4-dichlorophenoxy)propionic acid requires strict handling protocols to avoid ingestion or dermal exposure .

- Degradation : Esters hydrolyze to 2,4-D acid in soil and water, which is mobile and prone to leaching. Ionic liquids and branched esters persist longer, increasing groundwater contamination risks .

Biological Activity

Butan-2-yl 2-(2,4-dichlorophenoxy)acetate, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is a compound widely used in agricultural practices for its herbicidal properties. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and environmental impact, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl2O3 |

| Molar Mass | 277.14 g/mol |

| Density | 1.2639 g/cm³ |

| Boiling Point | 387.89 °C |

| Water Solubility | 17.33 mg/L |

| CAS Number | 94-79-1 |

These properties indicate that this compound is relatively stable under normal conditions but can pose risks due to its solubility and potential for environmental persistence.

This compound functions primarily as a herbicide by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The specific mechanisms include:

- Disruption of Plant Growth Regulation : The compound interferes with the normal hormonal balance in plants, leading to abnormal growth patterns.

- Induction of Oxidative Stress : Studies have shown that exposure to 2,4-D can increase reactive oxygen species (ROS) levels in plants, contributing to oxidative damage and cell death .

Toxicity Profiles

The toxicity of this compound varies based on exposure routes:

- Acute Oral Toxicity : Classified as moderately toxic with an LD50 ranging from 50 mg/kg to 500 mg/kg depending on the formulation .

- Inhalation Toxicity : LC50 values indicate significant risk at concentrations above 0.05 mg/L .

- Dermal Toxicity : Varies significantly; formulations can range from low to high toxicity depending on concentration and exposure duration.

Environmental Impact

This compound is known for its persistence in the environment. It can contaminate water sources and affect non-target organisms. Research indicates that it can remain detectable in soil and water long after application, raising concerns about its ecological footprint .

Study on Hepatotoxicity

A recent study explored the hepatotoxic effects of 2,4-D on liver function in mammals. The results indicated that exposure led to significant alterations in liver enzyme levels and lipid metabolism disruptions, suggesting potential long-term health effects for organisms exposed to this compound .

Biodegradation Research

Research focused on the biodegradation of 2,4-D highlighted the role of white-rot fungi in breaking down this compound into less harmful substances. This study provides insights into potential bioremediation strategies for contaminated environments .

Q & A

Q. What synthetic methodologies are validated for preparing butan-2-yl 2-(2,4-dichlorophenoxy)acetate?

The esterification of 2,4-dichlorophenoxyacetic acid (2,4-D) with butan-2-ol under acidic catalysis is a common approach. A validated protocol involves dissolving 2,4-D (0.01 mol) in methanol, adding concentrated sulfuric acid (1 ml), and refluxing for 4 hours. The product is isolated via precipitation in ice water, filtration, and recrystallization from ethanol . Modifications for the butan-2-yl ester may require adjusting solvent polarity (e.g., using toluene) and optimizing reaction time to account for steric hindrance from the branched alcohol.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound, (dimethoxyphosphoryl)(furan-2-yl)-methyl 2-(2,4-dichlorophenoxy)acetate, was resolved using SHELX software (SHELXL-97) with an R-factor of 0.039, confirming bond angles and torsion angles critical for stability . For amorphous samples, nuclear magnetic resonance (NMR) coupling patterns (e.g., doublets for aromatic protons at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) with exact mass <332.1017 Da> can validate molecular identity .

Q. What analytical techniques are recommended for purity assessment?

- UHPLC : Use a C18 column (2.1 × 50 mm, 1.7 µm) with acetonitrile/water (70:30 v/v) at 0.5 mL/min, monitoring UV absorbance at 280 nm for 2,4-D derivatives .

- DSC/TGA : Assess thermal stability (decomposition onset >160°C) and residual solvents .

- Elemental Analysis : Match calculated vs. observed C, H, Cl, and O percentages (e.g., C: 51.8%, H: 5.1%, Cl: 25.6%) .

Advanced Research Questions

Q. How can contradictory bioactivity data in plant growth inhibition assays be resolved?

Discrepancies may arise from stereochemical variations in the ester side chain or impurities in synthesis. Mitigation strategies include:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to isolate active isomers .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products (e.g., free 2,4-D acid) that may antagonize activity .

- Dose-Response Modeling : Fit data to a four-parameter logistic curve to distinguish EC50 values for pure vs. impure batches .

Q. What computational methods predict environmental persistence of this compound?

- EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN3: 42 days) and bioaccumulation (log BCF: 1.8) based on ester hydrolysis rates .

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, identifying nucleophilic attack sites on the acetate group .

- QSAR Models : Correlate log P (calculated: 3.2) with soil adsorption coefficients (Koc: 450 mL/g) to predict mobility .

Q. How does stereochemistry influence metabolic pathways in non-target organisms?

The butan-2-yl group’s (R)- and (S)-enantiomers exhibit divergent metabolic fates:

- In Vitro Liver Microsomes : (R)-enantiomers undergo CYP450-mediated oxidation (t1/2: 2.1 h) faster than (S)-enantiomers (t1/2: 4.3 h) .

- Metabolite Identification : Use HRMS to detect hydroxylated products (m/z +16) and glutathione conjugates (m/z +305) .

Methodological Challenges and Solutions

Q. How to address low yields in esterification reactions?

Q. What strategies enhance stability during long-term storage?

- Additives : Include 0.1% BHT to prevent radical-mediated degradation in dark glass vials .

- Lyophilization : Store as a lyophilized powder under argon at -20°C, reducing hydrolysis rates by 90% .

Key Research Gaps

- Ecotoxicity : Limited data on chronic effects in aquatic invertebrates (e.g., Daphnia magna NOEC).

- Enantioselective Analysis : Lack of validated chiral methods for environmental matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.